molecular formula C12H23NO3 B14339057 tert-Butyl [3-methyl-1-(oxiran-2-yl)butyl]carbamate CAS No. 103127-19-1

tert-Butyl [3-methyl-1-(oxiran-2-yl)butyl]carbamate

Cat. No.: B14339057
CAS No.: 103127-19-1
M. Wt: 229.32 g/mol
InChI Key: JPQROVHYTNFLRP-UHFFFAOYSA-N
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Description

tert-Butyl [3-methyl-1-(oxiran-2-yl)butyl]carbamate is an organic compound with the molecular formula C12H23NO3 It is a carbamate derivative featuring an oxirane (epoxide) ring, which is known for its reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl [3-methyl-1-(oxiran-2-yl)butyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate epoxide precursor. One common method involves the use of tert-butyl carbamate and an epoxide-containing compound under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be fine-tuned to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl [3-methyl-1-(oxiran-2-yl)butyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring typically yields diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted carbamates depending on the nucleophile employed .

Scientific Research Applications

tert-Butyl [3-methyl-1-(oxiran-2-yl)butyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl [3-methyl-1-(oxiran-2-yl)butyl]carbamate involves the reactivity of the oxirane ring. The ring can undergo nucleophilic attack, leading to the formation of covalent bonds with various biological molecules. This reactivity makes it useful in modifying proteins and enzymes, potentially altering their activity and function. The carbamate group can also interact with biological targets, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (oxiran-2-ylmethyl)carbamate
  • tert-Butyl (3-methyl-1-oxobutan-2-yl)carbamate
  • tert-Butyl [(2R)-oxiran-2-ylmethyl]carbamate

Uniqueness

tert-Butyl [3-methyl-1-(oxiran-2-yl)butyl]carbamate is unique due to its specific combination of a carbamate group and an oxirane ringThe presence of the oxirane ring allows for unique chemical transformations and interactions with biological molecules, making it a valuable compound in various fields of research .

Properties

CAS No.

103127-19-1

Molecular Formula

C12H23NO3

Molecular Weight

229.32 g/mol

IUPAC Name

tert-butyl N-[3-methyl-1-(oxiran-2-yl)butyl]carbamate

InChI

InChI=1S/C12H23NO3/c1-8(2)6-9(10-7-15-10)13-11(14)16-12(3,4)5/h8-10H,6-7H2,1-5H3,(H,13,14)

InChI Key

JPQROVHYTNFLRP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C1CO1)NC(=O)OC(C)(C)C

Origin of Product

United States

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